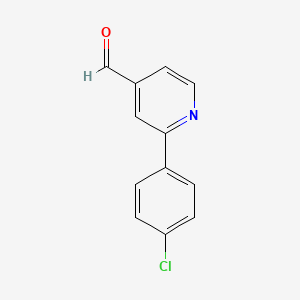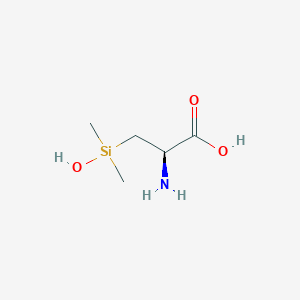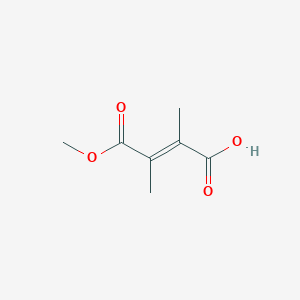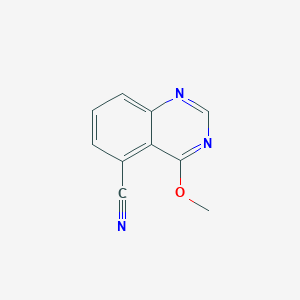
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the production efficiency and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Chloro-phenyl)-pyridine-4-carboxylic acid.
Reduction: 2-(4-Chloro-phenyl)-pyridine-4-methanol.
Substitution: 2-(4-Methoxy-phenyl)-pyridine-4-carbaldehyde.
Aplicaciones Científicas De Investigación
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . The exact molecular pathways involved vary depending on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-phenyl)-pyridine-4-carbaldehyde
- 2-(4-Fluoro-phenyl)-pyridine-4-carbaldehyde
- 2-(4-Methoxy-phenyl)-pyridine-4-carbaldehyde
Uniqueness
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective substitution or specific interactions with biological targets are desired .
Propiedades
Fórmula molecular |
C12H8ClNO |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H |
Clave InChI |
BIZRLHIOSYNWCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)









